molecular formula C18H18O2 B4979516 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

Cat. No.: B4979516
M. Wt: 266.3 g/mol
InChI Key: DSMFLVXZGAJXNY-UHFFFAOYSA-N
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Description

3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one is a heterocyclic organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds in the presence of a catalyst. This multicomponent reaction can be carried out under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using efficient and cost-effective catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-diphenyl-4H-pyran-4-one: Lacks the methyl group at the 3-position.

    3,5-diphenyl-4H-pyran-4-one: Substituted at different positions on the pyran ring.

    3-methyl-4H-pyran-4-one: Lacks the phenyl groups at the 2 and 6 positions.

Uniqueness

3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-2,6-diphenyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13-16(19)12-17(14-8-4-2-5-9-14)20-18(13)15-10-6-3-7-11-15/h2-11,13,17-18H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMFLVXZGAJXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one
Reactant of Route 2
3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one
Reactant of Route 3
3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one
Reactant of Route 4
3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one
Reactant of Route 5
3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one
Reactant of Route 6
3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

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